![molecular formula C7H3BrClN3O B11767879 7-Bromo-4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carbaldehyde](/img/structure/B11767879.png)
7-Bromo-4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 7-Bromo-4-chloro-pyrrolo[2,1-F][1,2,4]triazine-5-carbaldéhyde est un composé organique de formule moléculaire C7H3BrClN3O. C'est un solide jaune pâle à brun jaunâtre, connu pour ses applications dans divers domaines de la recherche scientifique et de l'industrie. Ce composé est caractérisé par la présence de brome, de chlore et d'un système cyclique pyrrolo[2,1-F][1,2,4]triazine, qui contribuent à ses propriétés chimiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 7-Bromo-4-chloro-pyrrolo[2,1-F][1,2,4]triazine-5-carbaldéhyde implique généralement des réactions organiques à plusieurs étapes. Une méthode courante comprend la bromation et la chloration de dérivés de pyrrolo[2,1-F][1,2,4]triazine, suivie d'une formylation pour introduire le groupe aldéhyde. Les conditions de réaction nécessitent souvent des températures, des solvants et des catalyseurs spécifiques pour obtenir des rendements et une pureté élevés.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour l'efficacité, la rentabilité et la sécurité. Des réacteurs à grande échelle, des systèmes à écoulement continu et des techniques de purification avancées sont utilisés pour garantir la qualité constante du produit final.
Analyse Des Réactions Chimiques
Types de réactions
Le 7-Bromo-4-chloro-pyrrolo[2,1-F][1,2,4]triazine-5-carbaldéhyde subit diverses réactions chimiques, notamment :
Oxydation : Conversion du groupe aldéhyde en acide carboxylique.
Réduction : Réduction du groupe aldéhyde en alcool primaire.
Substitution : Les atomes d'halogène (brome et chlore) peuvent être substitués par d'autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) et l'hydrure de lithium et d'aluminium (LiAlH4) sont utilisés.
Substitution : Les réactions de substitution nucléophile impliquent souvent des réactifs comme l'azoture de sodium (NaN3) ou les thiols (RSH).
Principaux produits
Oxydation : Acide 7-bromo-4-chloro-pyrrolo[2,1-F][1,2,4]triazine-5-carboxylique.
Réduction : 7-Bromo-4-chloro-pyrrolo[2,1-F][1,2,4]triazine-5-méthanol.
Substitution : Divers dérivés substitués selon le nucléophile utilisé.
Applications De Recherche Scientifique
Le 7-Bromo-4-chloro-pyrrolo[2,1-F][1,2,4]triazine-5-carbaldéhyde a un large éventail d'applications en recherche scientifique :
Chimie : Utilisé comme unité de construction dans la synthèse de molécules organiques complexes et de composés hétérocycliques.
Biologie : Investigé pour son potentiel en tant que sonde biochimique et dans l'étude des mécanismes enzymatiques.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, y compris les activités antimicrobiennes et anticancéreuses.
Industrie : Utilisé dans le développement de matériaux avancés, tels que les polymères et les colorants.
Mécanisme d'action
Le mécanisme d'action du 7-Bromo-4-chloro-pyrrolo[2,1-F][1,2,4]triazine-5-carbaldéhyde implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir comme un électrophile, réagissant avec des sites nucléophiles sur les biomolécules. Cette interaction peut conduire à l'inhibition de l'activité enzymatique ou à la perturbation des processus cellulaires, contribuant à ses effets biologiques.
Mécanisme D'action
The mechanism of action of 7-Bromo-4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
7-Bromo-4-chloro-pyrrolo[2,1-F][1,2,4]triazine : Il n'a pas le groupe aldéhyde, ce qui se traduit par une réactivité et des applications différentes.
4-Chloro-7-iodo-pyrrolo[2,1-F][1,2,4]triazine :
7-Bromo-4-méthyl-pyrrolo[2,1-F][1,2,4]triazine : Substitution de l'atome de chlore par un groupe méthyle, conduisant à des variations de réactivité et d'activité biologique.
Unicité
Le 7-Bromo-4-chloro-pyrrolo[2,1-F][1,2,4]triazine-5-carbaldéhyde est unique en raison de la présence d'atomes de brome et de chlore, ainsi que du groupe fonctionnel aldéhyde. Cette combinaison de caractéristiques confère une réactivité chimique distincte et un potentiel d'applications diverses dans la recherche et l'industrie.
Propriétés
Formule moléculaire |
C7H3BrClN3O |
|---|---|
Poids moléculaire |
260.47 g/mol |
Nom IUPAC |
7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde |
InChI |
InChI=1S/C7H3BrClN3O/c8-5-1-4(2-13)6-7(9)10-3-11-12(5)6/h1-3H |
Clé InChI |
NSDWSCOKXVFHSX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N2C(=C1C=O)C(=NC=N2)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




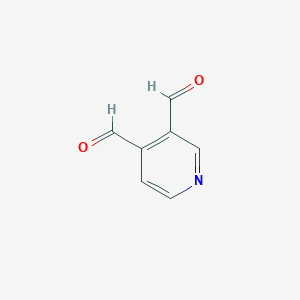
![N4-[4-(benzyloxy)-3-chlorophenyl]-5-[(E)-{[2-(morpholin-4-yl)ethoxy]imino}methyl]pyrimidine-4,6-diamine](/img/structure/B11767823.png)
![N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,5-a]pyrazine-6-carboxamide](/img/structure/B11767834.png)
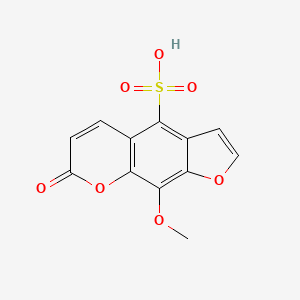
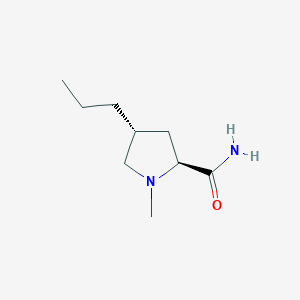
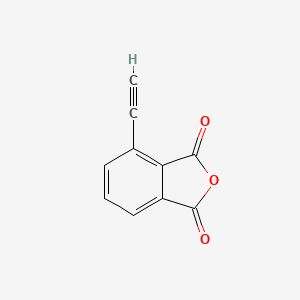

![1-Azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B11767855.png)
![(1R,4S,7R)-rel-2-benzyl-2-azabicyclo[2.2.1]heptane-7-carbonitrile](/img/structure/B11767863.png)
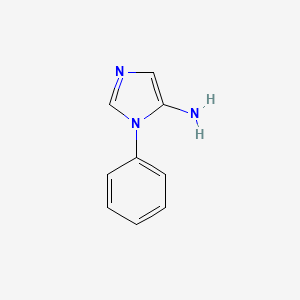
![tert-Butyl (2,2-difluorobenzo[d][1,3]dioxol-4-yl)carbamate](/img/structure/B11767875.png)
![Ethyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B11767881.png)
